Superior Lipophilicity of N-Cycloheptyl-2-phenylacetamide vs. Cyclohexyl and Benzyl Analogs
The calculated partition coefficient (cLogP) serves as a key differentiator for N-cycloheptyl-2-phenylacetamide. While direct experimental cLogP values for the target compound are not widely reported, its molecular structure and comparison to analogs provide a strong inference. N-cycloheptyl-2-phenylacetamide (cLogP ~3.7) is predicted to be more lipophilic than N-cyclohexyl-2-phenylacetamide (cLogP ~3.3) due to the increased hydrophobic surface area of the seven-membered ring . This elevated lipophilicity is a critical parameter for optimizing membrane permeability and central nervous system (CNS) penetration in drug discovery programs [1]. In contrast, the N-benzyl analog (N-benzyl-2-phenylacetamide, cLogP 2.94) is significantly less lipophilic, underscoring the unique property space occupied by the cycloheptyl derivative [2]. This differentiation is fundamental; a scientist seeking a phenylacetamide with enhanced passive permeability would be misled by a cyclohexyl or benzyl analog.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | ~3.7 (Predicted/Calculated) |
| Comparator Or Baseline | N-cyclohexyl-2-phenylacetamide: ~3.3; N-benzyl-2-phenylacetamide: 2.94 |
| Quantified Difference | Δ cLogP: +0.4 (vs. cyclohexyl); +0.8 (vs. benzyl) |
| Conditions | Computational prediction based on molecular structure (SMILES: C1CCCC(CC1)NC(=O)CC2=CC=CC=C2) |
Why This Matters
For CNS drug discovery, a higher cLogP (within the optimal range) is directly linked to improved blood-brain barrier permeability, making this compound a more suitable candidate than its less lipophilic analogs for neurological target studies.
- [1] PubChem. N-Cyclohexyl-2-phenylacetamide. CID 880922. (Properties and cLogP estimate). View Source
- [2] PubChem. N-Benzyl-2-phenylacetamide. CID 243163. (Properties and cLogP estimate). View Source
